![molecular formula C8H5BrN2O B11881126 2-Bromoquinazolin-6-ol](/img/structure/B11881126.png)
2-Bromoquinazolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the sixth position on the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazolin-6-ol typically involves the bromination of quinazolin-6-ol. One common method is the reaction of quinazolin-6-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinazolin-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolin-6-one derivatives.
Reduction Reactions: The compound can be reduced to form 2-aminoquinazolin-6-ol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazolin-6-one derivatives.
- Reduction reactions result in 2-aminoquinazolin-6-ol.
Scientific Research Applications
Anticancer Activity
2-Bromoquinazolin-6-ol has demonstrated potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to inhibit cell proliferation significantly. The compound was tested against breast cancer (MCF-7), melanoma (UACC-62), and renal cancer (TK-10) cell lines, with IC50 values indicating moderate to high potency (see Table 1).
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 22.99 |
UACC-62 | 14.96 |
TK-10 | 22.48 |
This study highlights the compound's potential as a dual-action agent with both anticancer and antimicrobial properties, which could be beneficial in treating infections associated with cancer patients .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The results are summarized in Table 2.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pneumoniae | 16 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
Recent studies have shown that derivatives of quinazoline compounds, including this compound, possess anti-inflammatory properties. In animal models, the compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study: In Vivo Anti-inflammatory Effects
In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound led to:
- A significant reduction in inflammatory markers.
- Preservation of vascular integrity.
The treatment group showed improved pulmonary function compared to controls, indicating the compound's potential therapeutic effects in inflammatory diseases.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of quinazoline derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, bromination at the 6-position has been shown to improve anti-inflammatory effects while maintaining low cytotoxicity.
Table 3: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Bromination at C-6 | Increased anti-inflammatory activity |
Substitution at C-2 | Enhanced anticancer potency |
These insights are crucial for guiding future drug design efforts involving quinazoline derivatives .
Mechanism of Action
The mechanism of action of 2-Bromoquinazolin-6-ol largely depends on its interaction with biological targets. In medicinal chemistry, it is known to inhibit specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Quinazolin-6-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloroquinazolin-6-ol: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
2-Aminoquinazolin-6-ol: Contains an amino group instead of bromine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromoquinazolin-6-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in the synthesis of various biologically active compounds.
Biological Activity
2-Bromoquinazolin-6-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a bicyclic structure that contains a benzene ring fused to a pyrimidine-like ring. Its structure allows for various substitutions that enhance its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy is often evaluated using the sulforhodamine B (SRB) assay, which measures cell viability after treatment.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various quinazoline derivatives, including this compound, the following IC50 values were reported against specific cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 22.99 |
This compound | UACC-62 | 37.18 |
6-Aryl derivatives | TK-10 | 14.96 |
The data indicate that this compound exhibits moderate activity against breast cancer (MCF-7) and melanoma (UACC-62) cell lines, suggesting potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against several pathogenic strains:
Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings suggest that this compound possesses notable antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
Recent studies have explored the antiviral potential of quinazoline derivatives, including this compound, particularly against viral infections such as SARS-CoV-2.
Case Study: Anti-SARS-CoV-2 Activity
In a study focusing on the antiviral activity of quinazoline derivatives:
Compound | Virus | IC50 (μM) |
---|---|---|
This compound | SARS-CoV-2 | 2.60 |
This study indicates that the compound has a strong inhibitory effect on SARS-CoV-2 replication in vitro, highlighting its potential as an antiviral agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer and viral pathways. These studies provide insights into how structural modifications can enhance biological activity.
Binding Affinity Analysis
The binding affinity of this compound was compared with known inhibitors in target proteins:
Target Protein | Binding Affinity (kcal/mol) |
---|---|
DHFR | -9.5 |
TS | -8.7 |
The results indicate that this compound binds effectively to these targets, suggesting a mechanism for its anticancer and antiviral activities .
Properties
Molecular Formula |
C8H5BrN2O |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
2-bromoquinazolin-6-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H |
InChI Key |
WJNTVPYCTHYALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.